molecular formula C6H14N2O2 B12978738 (R)-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide

(R)-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide

Cat. No.: B12978738
M. Wt: 146.19 g/mol
InChI Key: OSZOCGGUJOBYHL-RXMQYKEDSA-N
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Description

®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide is an organic compound with a unique structure that includes an amino group, a hydroxyethyl group, and a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide typically involves the reaction of ®-2-amino-2-methylpropanamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the addition of the hydroxyethyl group to the amino group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of ®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-methylpropanamide: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    N-(2-Hydroxyethyl)succinimide: Contains a similar hydroxyethyl group but has a different backbone structure.

    2-Hydroxyethyl methacrylate: Used in polymer chemistry but lacks the amino and amide functionalities.

Uniqueness

®-2-Amino-N-(2-hydroxyethyl)-N-methylpropanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2R)-2-amino-N-(2-hydroxyethyl)-N-methylpropanamide

InChI

InChI=1S/C6H14N2O2/c1-5(7)6(10)8(2)3-4-9/h5,9H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

OSZOCGGUJOBYHL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)N(C)CCO)N

Canonical SMILES

CC(C(=O)N(C)CCO)N

Origin of Product

United States

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